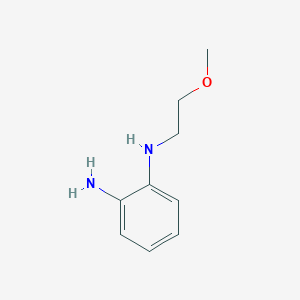

N1-(2-Methoxyethyl)benzene-1,2-diamine

Übersicht

Beschreibung

N1-(2-Methoxyethyl)benzene-1,2-diamine is a derivative of benzene-1,2-diamine, where a methoxyethyl group is attached to the nitrogen atom. This structural modification is likely to influence the compound's physical properties, reactivity, and potential applications in various fields such as materials science or organic synthesis. Although the specific compound this compound is not directly mentioned in the provided papers, insights can be drawn from related compounds to infer its characteristics.

Synthesis Analysis

The synthesis of related benzene-1,2-diamine derivatives involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine is achieved in two steps from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . This suggests that a similar approach could be employed for synthesizing this compound, with appropriate modifications to the starting materials and reaction conditions to introduce the methoxyethyl substituent.

Molecular Structure Analysis

The molecular structure of benzene-1,2-diamine derivatives is characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These methods provide detailed information about the functional groups, bonding environment, and overall molecular architecture. The presence of substituents like the methoxyethyl group would be expected to influence the electronic environment of the benzene ring and adjacent nitrogen atoms, which can be elucidated through these spectroscopic techniques.

Chemical Reactions Analysis

Substituent effects on the reactivity of benzene-1,2-diamine derivatives are significant. For example, the presence of an electron-withdrawing methoxymethyl group on 2-(methoxymethyl)benzene-1,4-diamine affects its oxidation rate and coupling reactions with other aminophenols . By analogy, the methoxyethyl group in this compound would also be expected to impact its reactivity, potentially altering the rate of electron transfer and the steric outcomes of its reactions.

Physical and Chemical Properties Analysis

The physical properties of benzene-1,2-diamine derivatives, such as transition temperatures and mesophase behavior, can be studied using differential scanning calorimetry and polarizing microscopy . The introduction of different substituents, including the methoxyethyl group, would likely affect these properties, possibly leading to variations in liquid crystalline behavior and thermal stability. The chemical properties, including solubility, acidity/basicity of the amine groups, and susceptibility to electrophilic or nucleophilic attack, would also be influenced by the nature of the substituents attached to the benzene core and the nitrogen atoms.

Wissenschaftliche Forschungsanwendungen

Aggregation-Induced Enhanced Emission

N1-(2-Methoxyethyl)benzene-1,2-diamine derivatives show aggregation-induced emission enhancement (AIEE) characteristics. This phenomenon occurs when the compound exhibits weak fluorescence in aprotic solvent but strong emission in protic solvent. The intramolecular hydrogen bonding in these compounds leads to a coplanar structure and orderly packing in the aggregated state, enhancing fluorescence emission. This behavior suggests potential applications in fluorescence sensing of volatile organic solvents (Wu et al., 2015).

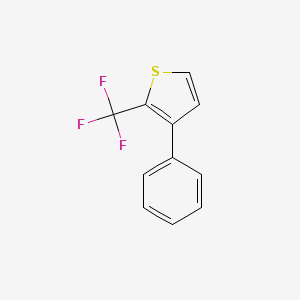

Conducting Copolymers

The synthesis and characterization of conducting copolymers involving derivatives of this compound have been explored. These compounds, when copolymerized with other elements like thiophene derivatives, show promising conductivity and other relevant electrochemical properties, suggesting their use in electronic applications (Turac et al., 2014).

Schiff Base Derivatives and Antibacterial Activities

Derivatives of this compound, specifically Schiff base derivatives, have been found to possess antibacterial activity. Studies indicate that these compounds interact significantly with antibacterial proteins, displaying potential for pharmaceutical applications in combating bacterial infections (A. P, 2019).

Vibrational and Conformational Analysis

Extensive vibrational and conformational analysis of this compound derivatives has been conducted. These studies involve examining the molecular structure, stability, and non-linear optical behavior, crucial for understanding the compound's potential in various scientific applications, including material science (Subashchandrabose et al., 2013).

Corrosion Inhibition

Studies have shown that certain aromatic epoxy pre-polymers derived from this compound exhibit effective corrosion inhibition properties for carbon steel in acidic mediums. These findings are significant for industrial applications, particularly in protecting metal surfaces from corrosion (Dagdag et al., 2019).

NF-kappaB Inhibition

This compound derivatives have been found to inhibit NF-kappaB transcriptional activity and nuclear translocation in macrophages. This action is valuable in pharmaceutical research, particularly in developing treatments for inflammation and related diseases (Shin et al., 2004).

Supramolecular Packing Motifs

Research on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide, a derivative of this compound, reveals novel supramolecular packing motifs. These compounds form a π-stack surrounded by a triple helical network of hydrogen bonds, suggesting new organizational modes for columnar liquid crystals (Lightfoot et al., 1999).

Eigenschaften

IUPAC Name |

2-N-(2-methoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-12-7-6-11-9-5-3-2-4-8(9)10/h2-5,11H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEAJFHRQKGXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56436-25-0 | |

| Record name | 1-N-(2-methoxyethyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

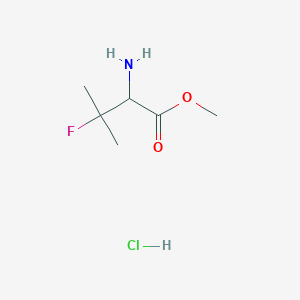

Synthesis routes and methods I

Procedure details

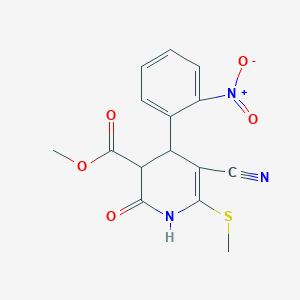

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3013720.png)

![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B3013721.png)

![2-(2-chlorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3013724.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3013725.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3013729.png)